

Application Notes: Yeast Two-Hybrid (Y2H) Analysis of Gibberellin Signaling Proteins

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Gibberellins

Cat. No.: B7789140

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Introduction

Gibberellins (GAs) are phytohormones crucial for various plant development processes, including seed germination, stem elongation, and flowering.[1] The GA signaling pathway is a key regulatory network, and understanding the protein-protein interactions (PPIs) within it is fundamental for both basic research and agricultural applications. The core of GA signaling involves the GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1), DELLA proteins which act as transcriptional repressors, and an F-box protein (SLY1 in Arabidopsis, GID2 in rice) that is part of an SCF E3 ubiquitin ligase complex.[2][3] In the presence of GA, GID1 undergoes a conformational change that promotes its interaction with DELLA proteins.[4] This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome, thereby de-repressing GA-responsive genes.[2][5]

The yeast two-hybrid (Y2H) system is a powerful and widely used genetic method to identify and characterize protein-protein interactions in vivo.[6][7] It is particularly well-suited for studying the GA signaling pathway because the key interactions are hormone-dependent and occur within the nucleus, an environment mimicked by the Y2H system.[8][9] These notes provide detailed protocols and data interpretation guidelines for using Y2H to analyze PPIs in the GA signaling cascade.

Core Signaling Interactions

The primary interactions in the GA pathway that can be robustly analyzed using Y2H are:

- **GID1-DELLA Interaction:** This is the central, GA-dependent interaction. In the absence of GA, the interaction is weak or undetectable. The addition of bioactive GA (e.g., GA3 or GA4) to the yeast growth medium induces a strong interaction.[\[10\]](#)[\[11\]](#)
- **DELLA-SCF Complex Interaction:** DELLA proteins are recruited to the SCF E3 ubiquitin ligase complex for degradation. This involves the interaction of the GA-GID1-DELLA complex with the F-box protein component (e.g., SLY1/GID2) of the SCF complex.[\[2\]](#)[\[3\]](#)
- **DELLA Interactions with Other Transcription Factors:** DELLA proteins also act as regulatory hubs by interacting with other transcription factors, such as PHYTOCHROME INTERACTING FACTORS (PIFs) and JAZ proteins, integrating GA signaling with light and jasmonate pathways, respectively.[\[1\]](#)[\[4\]](#)

Experimental Protocols

Vector Construction

The GAL4-based Y2H system is commonly used, employing a DNA-binding domain (BD) vector (e.g., pGBKT7) and an activation domain (AD) vector (e.g., pGADT7).[\[6\]](#)[\[12\]](#)

- **Bait Vector (pGBKT7-GID1):**
 - Amplify the full-length coding sequence (CDS) of the GID1 gene from cDNA using PCR primers that add appropriate restriction sites (e.g., NdeI and BamHI).
 - Digest both the PCR product and the pGBKT7 vector with the corresponding restriction enzymes.
 - Ligate the digested GID1 insert into the linearized pGBKT7 vector.
 - Transform the ligation product into *E. coli* (e.g., DH5 α) and select for kanamycin resistance.
 - Confirm the correct insertion and sequence by colony PCR and Sanger sequencing.
- **Prey Vector (pGADT7-DELLA):**

- Follow the same procedure as above to clone the full-length CDS of a DELLA protein (e.g., RGA, GAI, or rice SLR1) into the pGADT7 vector, using appropriate restriction sites (e.g., EcoRI and BamHI).
- Select for ampicillin resistance in *E. coli*.
- Verify the construct by sequencing.

Yeast Transformation

The bait and prey plasmids are co-transformed into a suitable yeast reporter strain, such as AH109 or Y2HGold. These strains contain multiple reporter genes (e.g., HIS3, ADE2, lacZ, AUR1-C) under the control of GAL4 upstream activating sequences (UAS).[\[12\]](#)[\[13\]](#)

Protocol (Lithium Acetate/PEG Method):

- Inoculate a single colony of the yeast strain (e.g., AH109) into 5 mL of YPDA medium and grow overnight at 30°C with shaking.
- Use the overnight culture to inoculate 50 mL of YPDA to an OD600 of ~0.2. Grow until the OD600 reaches 0.5-0.6.
- Harvest the cells by centrifugation at 1,000 x g for 5 min.
- Wash the cells with 25 mL of sterile water.
- Resuspend the cell pellet in 1 mL of sterile water and transfer to a microfuge tube. Pellet the cells again and discard the supernatant.
- Resuspend the yeast pellet in 100 µL of transformation mix per reaction:
 - 240 µL PEG 3350 (50% w/v)
 - 36 µL Lithium Acetate (1.0 M)
 - 50 µL single-stranded carrier DNA (2.0 mg/mL, boiled and chilled)
 - ~100-500 ng each of bait (pGBKT7-GID1) and prey (pGADT7-DELLA) plasmid DNA.

- Add sterile water to a final volume of 360 μ L.
- Vortex the mixture thoroughly and incubate at 42°C for 40 minutes.[\[14\]](#)
- Pellet the cells by centrifugation at 8,000 x g for 15 seconds.
- Remove the supernatant and resuspend the pellet in 100 μ L of sterile water.
- Plate the cell suspension onto appropriate selective media.

Interaction Assays

a) Qualitative Growth Assay:

- Transformation Control: Plate a small aliquot of the transformed yeast onto SD/-Leu/-Trp (Double Dropout, DDO) medium to select for cells that have successfully taken up both plasmids.
- Interaction Selection: Plate the remaining cells onto high-stringency selective medium, SD/-Leu/-Trp/-His/-Ade (Quadruple Dropout, QDO).[\[10\]](#)
- Hormone Dependence: Prepare two sets of QDO plates: one with no added hormone (control) and one supplemented with 100 μ M GA3.[\[10\]](#)[\[15\]](#)
- Incubate plates at 30°C for 3-5 days. Growth on the QDO plates indicates a positive interaction. The GA-dependent nature of the GID1-DELLA interaction will be evident by robust growth only on the GA-supplemented plates.[\[10\]](#)

b) Quantitative β -Galactosidase Assay (Liquid Culture): This assay provides a quantitative measure of interaction strength by measuring the activity of the lacZ reporter gene.[\[16\]](#)[\[17\]](#)

- Inoculate single colonies from the SD/-Leu/-Trp plates into 5 mL of liquid SD/-Leu/-Trp medium (with and without 100 μ M GA3) and grow overnight at 30°C.
- Inoculate fresh 5 mL cultures to an OD600 of ~0.2 and grow to mid-log phase (OD600 \approx 0.6-0.8).

- Centrifuge 1.5 mL of culture, discard the supernatant, and resuspend the pellet in 1.5 mL of Z-buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, pH 7.0).
- Measure the OD₆₀₀ of this suspension.
- Add 2.7 µL of β-mercaptoethanol and 100 µL of chloroform to 1 mL of the cell suspension. Vortex vigorously for 30 seconds to permeabilize the cells.
- Incubate at 30°C for 5 minutes.
- Start the reaction by adding 200 µL of ONPG (o-nitrophenyl-β-D-galactopyranoside, 4 mg/mL in Z-buffer).
- Incubate at 30°C until a yellow color develops. Stop the reaction by adding 500 µL of 1 M Na₂CO₃.
- Centrifuge to pellet cell debris and measure the absorbance of the supernatant at 420 nm (OD₄₂₀).
- Calculate β-galactosidase units using the formula: $\text{Units} = (1000 * \text{OD}_{420}) / (t * V * \text{OD}_{600})$ where t = time (min), V = volume of culture (mL).

Data Presentation

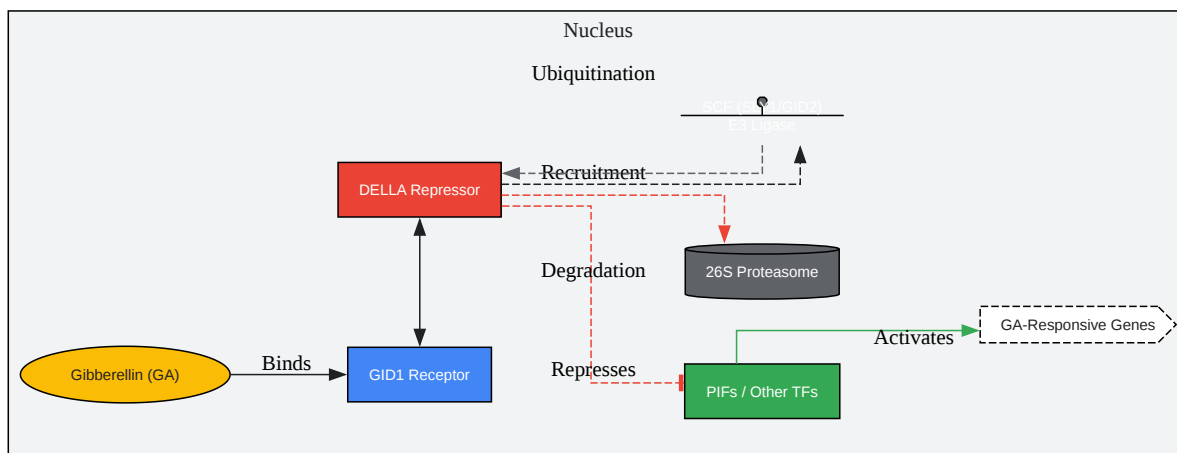
Quantitative data from β-galactosidase assays can be summarized to compare interaction strengths.

Bait	Prey	GA3 (100 μ M)	β -Galactosidase Activity (Miller Units)	Interaction Strength
pGBKT7-GID1	pGADT7-DELLA	+	150.5 \pm 12.3	+++
pGBKT7-GID1	pGADT7-DELLA	-	5.2 \pm 1.1	-
pGBKT7-GID1	pGADT7 (empty)	+	2.1 \pm 0.5	-
pGBKT7 (empty)	pGADT7-DELLA	+	1.8 \pm 0.4	-
pGBKT7-p53	pGADT7-T	N/A	195.0 \pm 15.8	+++ (Positive Control)
pGBKT7-Lamin	pGADT7-T	N/A	2.5 \pm 0.6	- (Negative Control)

Data are representative. Actual values will vary.[\[11\]](#)[\[16\]](#)

Mandatory Visualizations

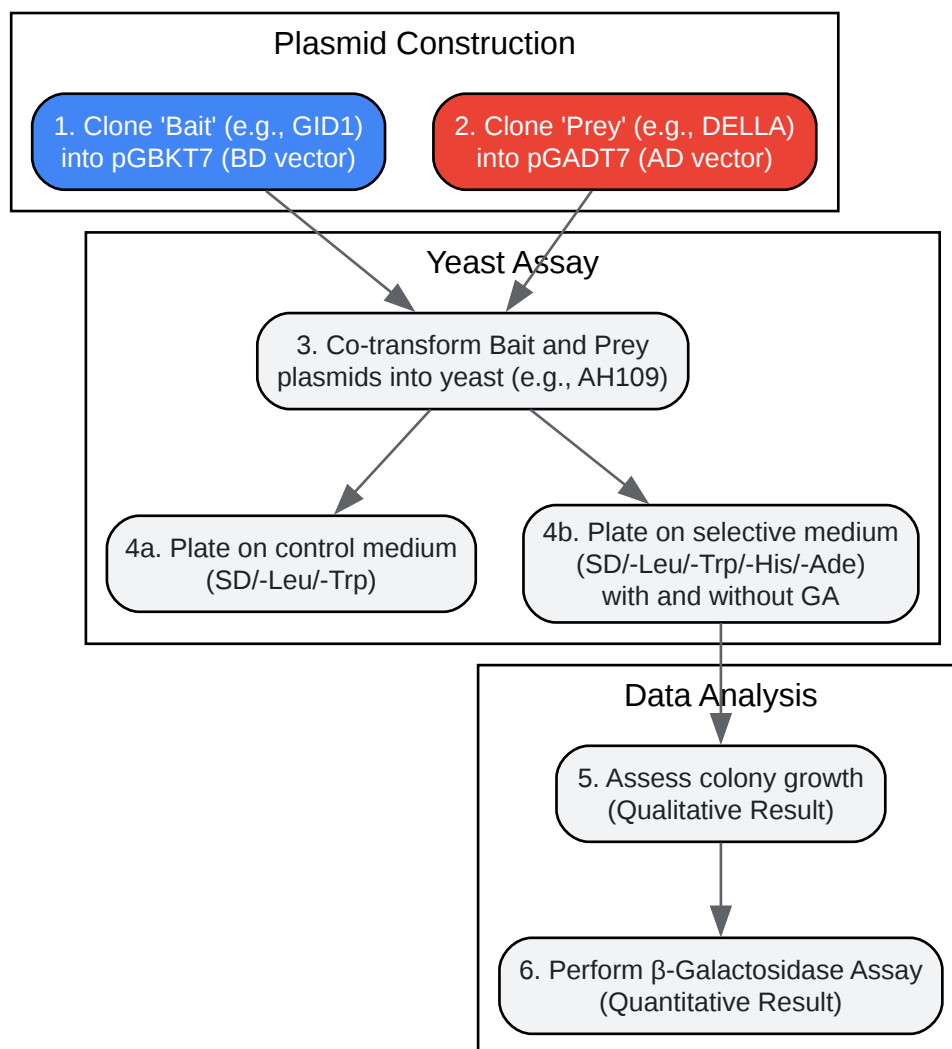
Gibberellin Signaling Pathway



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Caption: Gibberellin signaling pathway leading to DELLA protein degradation.

Yeast Two-Hybrid Experimental Workflow



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- To cite this document: BenchChem. [Application Notes: Yeast Two-Hybrid (Y2H) Analysis of Gibberellin Signaling Proteins]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7789140#techniques-for-yeast-two-hybrid-analysis-of-gibberellin-signaling-proteins]

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